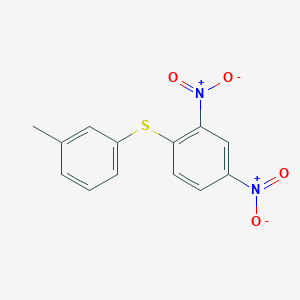
n,n'-Bis(4-nitrobenzylidene)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine is an organic compound with the molecular formula C16H14N4O4. It is a Schiff base derived from the condensation of 4-nitrobenzaldehyde and ethane-1,2-diamine. This compound is known for its unique structural properties, which include pi-stacked hydrogen-bonded sheets .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine can be synthesized through a condensation reaction between 4-nitrobenzaldehyde and ethane-1,2-diamine. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:
2C7H5NO3+C2H8N2→C16H14N4O4+2H2O
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The Schiff base can be hydrolyzed back to the starting materials under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: N,N’-Bis(4-aminobenzylidene)ethane-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzaldehyde and ethane-1,2-diamine.
Scientific Research Applications
N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials, such as functionalized carbon nanotubes.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the imine groups. This coordination can influence the reactivity and stability of the metal complexes formed. In biological systems, its mechanism of action may involve interactions with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-nitrobenzylidene)propane-1,3-diamine
- N,N’-Bis(4-aminobenzylidene)ethane-1,2-diamine
- N,N’-Bis(4-difluoromethoxybenzylidene)ethane-1,2-diamine
Uniqueness
N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine is unique due to its specific structural arrangement, which includes pi-stacked hydrogen-bonded sheets.
Properties
Molecular Formula |
C16H14N4O4 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-[2-[(4-nitrophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14N4O4/c21-19(22)15-5-1-13(2-6-15)11-17-9-10-18-12-14-3-7-16(8-4-14)20(23)24/h1-8,11-12H,9-10H2 |
InChI Key |
SQKBKHPIUDTFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



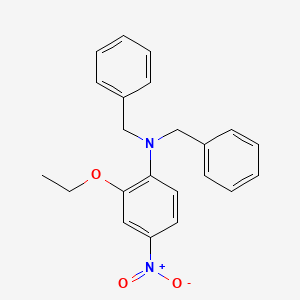
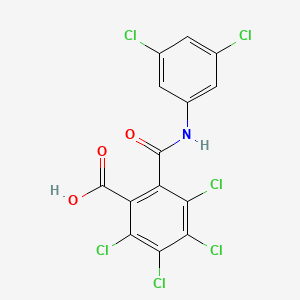


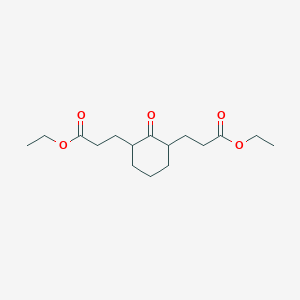
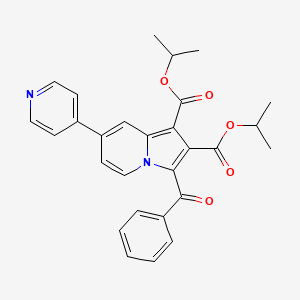
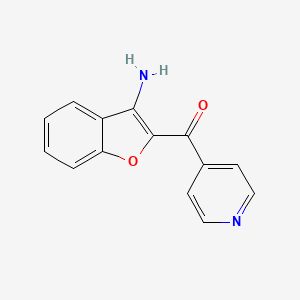
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)


![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)

